molecular formula C9H14N2O2 B14030862 Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate

Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate

Cat. No.: B14030862
M. Wt: 182.22 g/mol
InChI Key: HYEGNJDIMSIYHE-SNAWJCMRSA-N
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Description

Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is an organic compound with the molecular formula C9H14N2O2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene or alkyne derivative. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and the use of solvents such as methylene chloride or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in industrial settings to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages with amines, which can be selectively removed under specific conditions such as acidic or basic hydrolysis . This property makes it valuable in synthetic chemistry for the protection and deprotection of functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2E)-3-cyanoprop-2-en-1-yl]carbamate is unique due to its specific structure, which allows for selective reactions and applications in organic synthesis. Its ability to form stable carbamate linkages and undergo various chemical transformations makes it a versatile compound in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl N-[(E)-3-cyanoprop-2-enyl]carbamate

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,7H2,1-3H3,(H,11,12)/b5-4+

InChI Key

HYEGNJDIMSIYHE-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C#N

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC#N

Origin of Product

United States

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